molecular formula C12H10O3 B8586929 7,8-dihydronaphtho[2,3-c]furan-1,6(3H,5H)-dione

7,8-dihydronaphtho[2,3-c]furan-1,6(3H,5H)-dione

Cat. No. B8586929
M. Wt: 202.21 g/mol
InChI Key: YTCQAHCNOUQXEC-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a flask charged with tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate (375 mg, 2.0 mmol) was added TFA (10 mL). The mixture was allowed to sit at RT for half an hour. LC at that point indicated complete cleavage of the tert-butyl group. The volatiles were removed under reduced pressure. The residue was pumped under high vacuum for 15 minutes before DCM (20 mL) was added to the flask, followed by addition of oxalyl chloride (0.22 mL, 2.5 mmol) and a drop of DMF. The mixture was stirred at RT for 1 hour, and then cooled to 0° C. with an ice bath. Aluminum chloride (780 mg, 5.9 mmol) was added into the reaction. After stirring the solution for 10 minutes, ethylene was bubbled through the reaction with a needle. TLC showed consumption of all material within 1 hour. The crude reaction was dumped into ice, and extracted with DCM (100 mL×3). The extractions were combined, washed with brine, dried over sodium sulfate, adsorbed onto silica gel, and purified by MPLC. The solvent was removed under reduced pressure to afford 7,8-dihydronaphtho[2,3-c]furan-1,6(3H,5H)-dione,
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three
Quantity
780 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:6]2[CH:7]=[CH:8][C:9]([CH2:11][C:12]([O:14]C(C)(C)C)=O)=[CH:10][C:5]=2[CH2:4][O:3]1.[C:19](O)([C:21](F)(F)F)=O.C(Cl)(=O)C(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-]>CN(C=O)C>[C:2]1(=[O:1])[C:6]2[CH:7]=[C:8]3[C:9](=[CH:10][C:5]=2[CH2:4][O:3]1)[CH2:11][C:12](=[O:14])[CH2:21][CH2:19]3 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
375 mg
Type
reactant
Smiles
O=C1OCC2=C1C=CC(=C2)CC(=O)OC(C)(C)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
780 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to sit at RT for half an hour
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
was added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. with an ice bath
STIRRING
Type
STIRRING
Details
After stirring the solution for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
ethylene was bubbled through the reaction with a needle
CUSTOM
Type
CUSTOM
Details
consumption of all material within 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crude reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (100 mL×3)
EXTRACTION
Type
EXTRACTION
Details
The extractions
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by MPLC
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(OCC2=C1C=C1CCC(CC1=C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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